molecular formula C22H13F6NO3 B8199062 ErSO

ErSO

Cat. No.: B8199062
M. Wt: 453.3 g/mol
InChI Key: ZFSRXAHDJSCEDS-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ErSO is a small molecule activator of the anticipatory unfolded protein response (a-UPR) in estrogen receptor-positive breast cancer cells. This compound has shown remarkable efficacy in preclinical studies, particularly in eradicating estrogen receptor-positive breast tumors in mice .

Chemical Reactions Analysis

ErSO undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Biological Activity

ErSO (a small molecule activator of the unfolded protein response) is a compound that has garnered significant attention for its potential therapeutic effects, particularly in the treatment of breast cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and implications for cancer therapy.

This compound operates by overactivating the unfolded protein response (UPR), a cellular stress response mechanism that typically protects cells under stress conditions. However, when this pathway is excessively activated, it leads to cell death, particularly in cancer cells that rely on this protective mechanism for survival. The specific interactions of this compound with the estrogen receptor alpha (ERα) are crucial to its anticancer activity. Studies indicate that this compound selectively binds to ERα, inducing cell death in breast cancer cells expressing this receptor while sparing ERα-negative cells .

In Vitro Studies

This compound has shown potent activity against various breast cancer cell lines, including those with mutations in ERα (Y537S and D538G), which are often resistant to standard endocrine therapies. The compound demonstrated an average IC50 value of approximately 20 nM against ERα-positive cell lines, while being significantly less effective (IC50 ~12.4 μM) against ERα-negative lines . Notably, this compound's selectivity was evident with over a 350-fold difference in cellular IC50 between ERα-positive and ERα-negative cancer cells .

In Vivo Studies

In preclinical models, this compound has exhibited remarkable efficacy. In xenograft mouse models bearing ER-positive tumors, treatment with this compound led to:

  • Complete tumor regression in many cases (over 99% reduction).
  • Rapid elimination of metastases in organs such as the lungs, liver, and bones within just three days .
  • Sustained sensitivity of regrown tumors to retreatment with this compound after initial treatment cessation .

The following table summarizes key findings from various studies regarding this compound's biological activity:

Study ReferenceModel TypeKey FindingsIC50 Value
In vitro (cell lines)Effective against ERα-positive lines~20 nM
In vivo (mouse models)>99% tumor reduction in ER-positive breast cancersNot specified
In vitro (mutant cell lines)Maintains activity against ERα mutations~34 nM
In vivo (metastatic models)Rapidly kills primary and metastatic cancer cellsNot specified

Case Studies

One notable case involved the use of this compound in a patient-derived xenograft model resistant to fulvestrant. In this model, this compound not only induced tumor regression but also effectively eliminated metastases within a week. This rapid action contrasts sharply with traditional therapies like tamoxifen and fulvestrant, which typically have slower responses and can lead to resistance .

Properties

IUPAC Name

(3R)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSRXAHDJSCEDS-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.